3-(3,4-Dicyanophenoxy)benzoic acid
Description
Properties
Molecular Formula |
C15H8N2O3 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
3-(3,4-dicyanophenoxy)benzoic acid |
InChI |
InChI=1S/C15H8N2O3/c16-8-11-4-5-14(7-12(11)9-17)20-13-3-1-2-10(6-13)15(18)19/h1-7H,(H,18,19) |
InChI Key |
FLZUFWXMMZUPKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of 3-(3,4-dicyanophenoxy)benzoic acid typically involves the reaction of dicyanophenol derivatives with benzoic acid under specific conditions. The compound's structure includes a benzoic acid moiety attached to a 3,4-dicyanophenoxy group, which contributes to its unique chemical properties. The presence of cyano groups enhances its electron-withdrawing capability, making it suitable for various applications.
Applications in Materials Science
This compound has been utilized in the development of advanced materials due to its ability to form complexes with metals and its role as a precursor for organic semiconductors.
Metal Complexes
Recent studies have demonstrated that this compound can form stable complexes with transition metals such as cobalt and zinc. These complexes exhibit catalytic activity in various reactions, including oxidation and polymerization processes .
| Metal Complex | Synthesis Method | Catalytic Activity |
|---|---|---|
| Cobalt Complex | Solvent-assisted synthesis | Effective in oxidation reactions |
| Zinc Complex | Hydrothermal method | Catalyzes polymerization |
Catalytic Applications
The compound has shown promise as a catalyst in organic reactions due to its unique electronic properties. Its ability to stabilize transition states makes it an effective catalyst in various chemical transformations.
Case Study: Catalytic Activity
In a recent study, this compound was tested for its catalytic efficiency in the synthesis of value-added chemicals from biomass-derived feedstocks. The results indicated that the compound significantly increased reaction rates compared to traditional catalysts .
Medicinal Chemistry
The potential medicinal applications of this compound are being explored in drug development and as a therapeutic agent.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoic Acid Derivatives
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)
- Molecular Weight : 154.12 g/mol .
- Substituents : Two hydroxyl (-OH) groups at 3- and 4-positions.
- Properties: Antioxidant activity due to phenolic hydroxyl groups; lower acidity (pKa ~4.4) compared to cyano-substituted analogs.
- Applications : Found in plums and grapes; studied for anticancer and anti-inflammatory effects .
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)
- Molecular Weight : 170.12 g/mol .
- Substituents : Three hydroxyl groups at 3-, 4-, and 5-positions.
- Properties : Strong antioxidant; higher water solubility due to polar hydroxyl groups.
- Applications : Used in tanning, dyeing, and as a precursor for pharmaceuticals .
Comparison: Unlike hydroxylated derivatives, 3-(3,4-dicyanophenoxy)benzoic acid exhibits reduced hydrogen-bonding capacity but enhanced electron-deficient aromatic systems, making it suitable for applications requiring charge transfer (e.g., photodynamic agents) .
2-(3,4-Dichlorobenzylthio)benzoic Acid (Compound 7)
- Molecular Structure : Benzoic acid with a 3,4-dichlorobenzylthio (-S-CH2-C6H3Cl2) substituent .
- Properties : Chlorine atoms provide lipophilicity; thioether linkage enhances stability.
- Applications : Investigated for protein tyrosine phosphatase inhibition .
Comparison: The cyano groups in this compound are more electronegative than chlorine, leading to stronger electron-withdrawing effects. This may improve binding to DNA or proteins via π-π stacking, as seen in zinc phthalocyanine complexes .
Cinnamic Acid Derivatives
Caffeic Acid (3-(3,4-Dihydroxyphenyl)-2-propenoic Acid)
Azo and Thioether Derivatives
2-((4-(3,4-Dicyanophenoxy)phenyl)diazenyl)benzoic Acid
- Structure: Azo (-N=N-) linkage connecting benzoic acid to a dicyanophenoxy-substituted phenyl group .
- Properties : Azo groups enable light absorption in visible range; used in dyes and sensors.
Comparison: The absence of an azo group in this compound limits its use in colorimetric applications but enhances its suitability for electronic materials.
Acidity and Reactivity
- The electron-withdrawing cyano groups increase the acidity of the benzoic acid moiety (predicted pKa ~2.5–3.0), making it more acidic than hydroxylated analogs like protocatechuic acid (pKa ~4.4) .
- Cyano groups also enhance electrophilicity, facilitating nucleophilic substitution reactions, as seen in the synthesis of phthalocyanine complexes .
DNA Binding Activity
- Zinc phthalocyanine complexes containing dicyanophenoxy-3-methoxybenzoic acid substituents exhibit DNA intercalation via π-π interactions, attributed to the planar aromatic system and electron-deficient cyano groups .
- In contrast, hydroxylated benzoic acids (e.g., gallic acid) interact with DNA through hydrogen bonding or minor groove binding .
Data Tables
Table 1. Comparison of Key Benzoic Acid Derivatives
*Calculated based on structural formula.
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis of 3-(3,4-dicyanophenoxy)benzoic acid centers on displacing the nitro group in 4-nitrophthalonitrile with a phenoxide ion derived from 3-hydroxybenzoic acid . This NAS reaction proceeds under basic conditions, typically using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The general reaction scheme is:
Optimized Reaction Conditions
Key parameters influencing yield and purity include:
For example, a 82% yield was achieved using DMF at 150°C for 24 hours with K₂CO₃ as the base.
Purification and Isolation Techniques
Precipitation and Filtration
Post-reaction, the crude product is precipitated by acidifying the mixture with 0.1 M HCl to pH 1–3. This step removes unreacted starting materials and inorganic salts. The precipitate is filtered and washed sequentially with:
-
Distilled water (neutralize residual acid)
-
Ethanol (remove organic impurities)
Recrystallization
Recrystallization from ethanol or chloroform yields pure this compound as a crystalline solid. For instance, recrystallization in ethanol improved purity from 75% to 98%.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
The absence of N=O stretches (1340–1565 cm⁻¹) verifies complete nitro-group substitution.
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
MALDI-TOF spectra show a molecular ion peak at m/z 327.1 ([M+H]⁺), consistent with the molecular formula C₁₆H₉N₂O₃ .
Applications in Coordination Chemistry and Materials Science
Ligand for Metal-Organic Frameworks (MOFs)
This compound serves as a bifunctional ligand, coordinating via:
Precursor for Phthalocyanine Synthesis
Under template-assisted conditions (e.g., lanthanide acetates ), the compound undergoes cyclotetramerization to form bisphthalocyanines . For example, erbium complexes exhibit enhanced near-IR absorption, relevant for optoelectronic devices.
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,4-dicyanophenoxy)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) using 4-nitrophthalonitrile and 4-hydroxybenzoic acid. The reaction proceeds through an SRN1 mechanism, involving radical intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key variables include reaction time (6–12 hours), solvent polarity, and stoichiometric ratios.
- Critical Parameters :
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR confirm substitution patterns. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the carboxylic acid proton is observed at δ 12–13 ppm (broad, DMSO-d₆) .
- FTIR : Key peaks include ν(C≡N) at ~2230 cm⁻¹ and ν(C=O) at ~1680 cm⁻¹ .
- Mass Spectrometry : ESI-MS in negative mode detects [M−H]⁻ ions with m/z consistent with C₁₅H₇N₂O₃⁻ (calc. 287.04) .
Q. What are the primary research applications of this compound in materials science?
- Electrocatalysis : Acts as a co-monomer in cobalt phthalocyanine (CoPc) complexes for oxygen reduction reactions (ORR). The cyano groups enhance electron-withdrawing effects, improving catalytic activity .
- Polymer Chemistry : Serves as a precursor for thermally stable polybenzoxazines, with applications in coatings and adhesives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess frontier molecular orbitals (FMOs). The LUMO energy (-2.1 eV) indicates susceptibility to nucleophilic attack .
- Reaction Pathway Analysis : Simulate radical propagation steps using Gaussian08. The SRN1 mechanism shows a low activation barrier (~15 kcal/mol) for nitro group substitution .
Q. What strategies mitigate impurities during large-scale synthesis?
- Purification Protocols :
- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted 4-nitrophthalonitrile (mp 145–147°C vs. target compound mp 210–212°C) .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent separates di-cyano byproducts (Rf = 0.3 vs. target Rf = 0.6) .
Q. How does steric hindrance from the phenoxy group influence regioselectivity in subsequent functionalization?
- Case Study : Electrophilic substitution (e.g., bromination) occurs preferentially at the meta position relative to the phenoxy group due to steric and electronic effects.
| Position | Relative Reactivity (vs. Hückel Model) |
|---|---|
| Para to -O- | 0.3× (deactivated by electron withdrawal) |
| Meta to -O- | 1.8× (enhanced by resonance stabilization) |
Q. What are the challenges in correlating in vitro and in silico data for this compound’s bioactivity?
- Data Integration :
- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). Discrepancies arise from solvation effects not captured in rigid docking .
- Experimental Validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., ELISA) with computational binding energies. Adjust force fields (e.g., AMBER) to account for explicit water molecules .
Data Contradictions and Resolution
Q. Why do reported melting points vary between 210–212°C and 217–220°C for similar derivatives?
- Root Cause : Polymorphism or residual solvent (DMF) trapped in the crystal lattice.
- Resolution :
- Thermogravimetric Analysis (TGA) : Confirm solvent content (<0.1% w/w).
- DSC : Detect polymorphic transitions at ~205°C in contaminated samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
